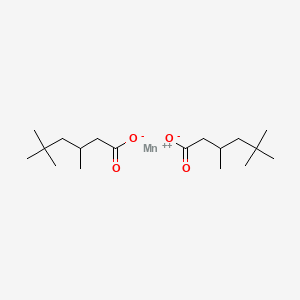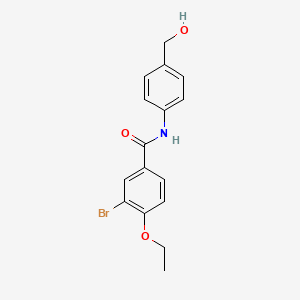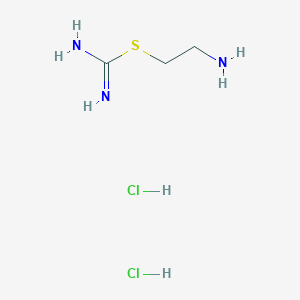
AET dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AET dichloride, also known as 1-(azidoethyl)-5H-tetrazole dichloride, is a highly energetic compound used in various scientific and industrial applications. It is a member of the azidotetrazole family, known for its high enthalpy of formation and sensitivity to external stimuli. This compound is characterized by its ability to form coordination compounds with metals, making it valuable in the field of energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AET dichloride typically involves the reaction of azidoethylamine with tetrazole under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using recrystallization techniques to obtain high-purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful handling of azidoethylamine and tetrazole, followed by purification steps such as distillation and crystallization. The final product is then packaged under strict safety protocols to ensure stability and prevent accidental detonation.
Chemical Reactions Analysis
Types of Reactions: AET dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into less energetic compounds.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Formation of azidoethyl tetrazole oxides.
Reduction: Formation of azidoethyl tetrazole derivatives.
Substitution: Formation of halogen-substituted azidoethyl tetrazoles.
Scientific Research Applications
AET dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of coordination compounds with metals such as copper, iron, and zinc. These compounds are studied for their energetic properties and potential use in explosives.
Biology: Investigated for its potential as a radioprotective agent due to its ability to protect proteins against radiation-induced damage.
Medicine: Explored for its use in the development of radioprotective drugs and other therapeutic agents.
Industry: Utilized in the production of high-energy materials and explosives, as well as in the synthesis of polymers and other advanced materials.
Mechanism of Action
AET dichloride is compared with other similar compounds such as:
1-(azidomethyl)-5H-tetrazole (AzMT): Similar in structure but with a different alkyl group. AzMT has a higher enthalpy of formation and is more sensitive to external stimuli.
1-(azidopropyl)-5H-tetrazole (APT): Another similar compound with a longer alkyl chain. APT has lower sensitivity and enthalpy of formation compared to this compound.
Uniqueness: this compound is unique due to its specific alkyl group, which provides a balance between sensitivity and energetic properties. This makes it suitable for various applications where controlled energy release is required.
Comparison with Similar Compounds
- 1-(azidomethyl)-5H-tetrazole (AzMT)
- 1-(azidopropyl)-5H-tetrazole (APT)
- 2-aminoethylisothiuronium bromide hydrobromide (AET)
- 3-aminopropylisothiuronium bromide hydrobromide (APT)
Properties
CAS No. |
93365-28-7 |
|---|---|
Molecular Formula |
C3H11Cl2N3S |
Molecular Weight |
192.11 g/mol |
IUPAC Name |
2-aminoethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C3H9N3S.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |
InChI Key |
KKGIJYWJSRZTHR-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=N)N)N.Cl.Cl |
Related CAS |
56-10-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


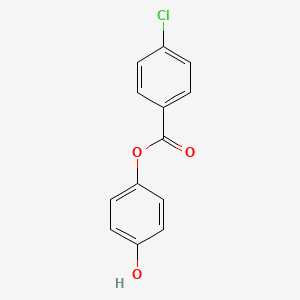
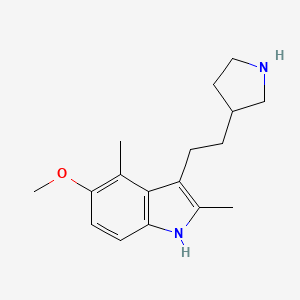

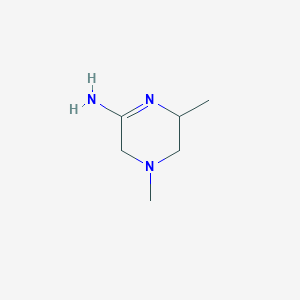
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
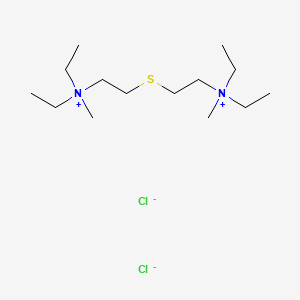
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
